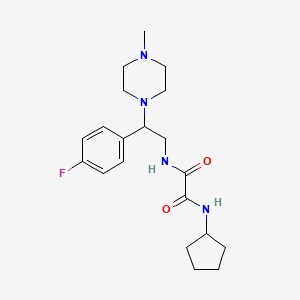

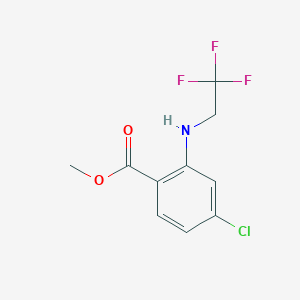

![molecular formula C23H22N4O2 B2927571 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea CAS No. 1798465-84-5](/img/structure/B2927571.png)

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structural elucidation of synthesized imidazo-pyridine derivatives is typically performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Imidazo[1,2-a]pyridine, a core structure related to the compound of interest, is a significant scaffold in medicinal chemistry due to its versatility and potential in drug development. For instance, imidazo[1,2-b]pyridazine derivatives have been explored for their therapeutic applications, highlighting the scaffold's importance in medicinal chemistry, particularly in kinase inhibition, which is crucial for developing treatments for inflammatory diseases and cancers (Garrido et al., 2021). Similarly, urease inhibitors, including some urea derivatives, show promise in treating gastric and urinary tract infections caused by urease-producing pathogens, underscoring the therapeutic potential of urea-based compounds (Kosikowska & Berlicki, 2011).

Materials Science and Catalysis

Ionic liquids and materials modified with ionic liquids, including those with imidazole structures, have gained attention for their applications in solid-phase extraction, chromatography, and capillary electrochromatography. These modifications enhance the materials' properties for separation processes, demonstrating the adaptability of imidazole and related heterocycles in materials science (Vidal et al., 2012).

Environmental Studies

The compound sulfamethoxazole, though not directly related to the initial compound, exemplifies the environmental impact of persistent organic pollutants, including pharmaceutical residues. Studies on its removal from aqueous solutions using advanced oxidation processes reflect the broader concern of mitigating environmental pollution from organic compounds (Prasannamedha & Kumar, 2020).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, future research may focus on developing more efficient strategies for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have been utilized for the development of covalent inhibitors , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , suggesting that this compound might affect pathways related to the KRAS protein and its downstream effects.

Result of Action

Certain imidazo[1,2-b]pyridazine diaryl urea derivatives have exhibited significant anti-proliferative activity against non-small cell lung cancer a549 and h460 , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the synthesis of imidazo[1,2-a]pyridines has been performed in water, a green solvent, without the need for metal catalysts , suggesting that the compound might have good environmental stability.

Eigenschaften

IUPAC Name |

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-12,15-16H,13-14H2,1H3,(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCGMZDHFMAHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

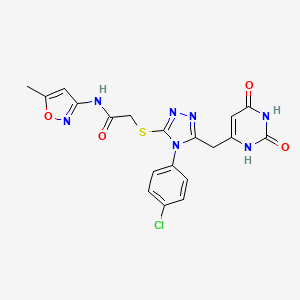

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)

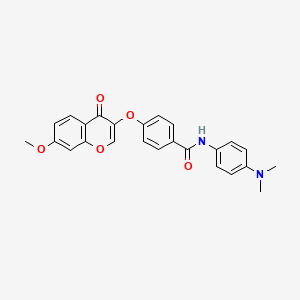

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)

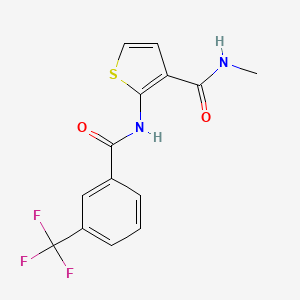

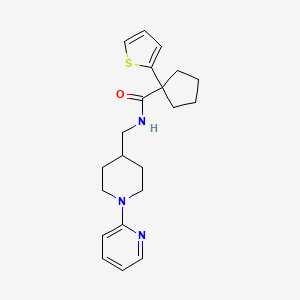

![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)

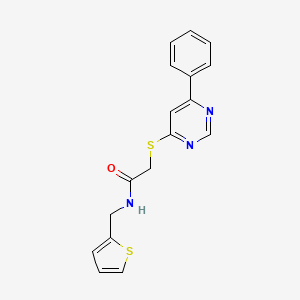

![3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)

![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)

![7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927509.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)